molecular formula C9H13NO B13170715 1-(Pyrrolidin-2-yl)pent-3-yn-1-one

1-(Pyrrolidin-2-yl)pent-3-yn-1-one

Cat. No.: B13170715
M. Wt: 151.21 g/mol
InChI Key: RHXVSOVGWQJPKK-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-2-yl)pent-3-yn-1-one is a chemical compound that features a pyrrolidine ring attached to a pentynone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrrolidin-2-yl)pent-3-yn-1-one can be achieved through several methods. One common approach involves the reaction of pyrrolidine with a suitable alkyne precursor under specific conditions. For instance, the reaction can be carried out using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction typically proceeds through nucleophilic addition of the pyrrolidine to the alkyne, followed by cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrrolidin-2-yl)pent-3-yn-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles such as halides or amines can replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alkanes or alcohols.

    Substitution: Substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

1-(Pyrrolidin-2-yl)pent-3-yn-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-2-yl)pent-3-yn-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

1-(Pyrrolidin-2-yl)pent-3-yn-1-one can be compared with other similar compounds, such as:

    Pyrrolidin-2-one: A structurally related compound with a similar pyrrolidine ring but different functional groups.

    Pent-3-yn-1-one: A compound with a similar alkyne chain but lacking the pyrrolidine ring.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-pyrrolidin-2-ylpent-3-yn-1-one

InChI

InChI=1S/C9H13NO/c1-2-3-6-9(11)8-5-4-7-10-8/h8,10H,4-7H2,1H3

InChI Key

RHXVSOVGWQJPKK-UHFFFAOYSA-N

Canonical SMILES

CC#CCC(=O)C1CCCN1

Origin of Product

United States

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